molecular formula C6H13NO2 B1580593 Methyl 3-(dimethylamino)propanoate CAS No. 3853-06-3

Methyl 3-(dimethylamino)propanoate

Cat. No.: B1580593
CAS No.: 3853-06-3
M. Wt: 131.17 g/mol
InChI Key: VSFJOMFYABROHQ-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of approximately 152-154°C and a density of 0.917 g/mL at 25°C . This compound is primarily used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Methyl 3-(dimethylamino)propanoate has diverse applications in scientific research, including:

Mechanism of Action

Target of Action

Methyl 3-(dimethylamino)propanoate is primarily used in the synthesis of lithium enolate via reaction with lithium diisopropylamide . The primary target of this compound is the lithium diisopropylamide, which is a strong base used in organic synthesis.

Mode of Action

The interaction between this compound and its target, lithium diisopropylamide, results in the formation of lithium enolate . This reaction is a key step in many organic synthesis processes, particularly in the formation of carbon-carbon bonds.

Result of Action

The primary result of the action of this compound is the formation of lithium enolate . This compound is a crucial intermediate in various organic synthesis processes, enabling the formation of carbon-carbon bonds and facilitating the synthesis of a wide range of organic compounds.

Safety and Hazards

“Methyl 3-(dimethylamino)propanoate” is classified as a flammable liquid and an eye irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions .

Future Directions

“Methyl 3-(dimethylamino)propanoate” has potential applications in the synthesis of other chemical compounds. For example, it can be used as an acrylate anion equivalent for the synthesis of α-methylene esters, acids, and lactones .

Biochemical Analysis

Biochemical Properties

Methyl 3-(dimethylamino)propanoate plays a significant role in biochemical reactions, particularly in the synthesis of lithium enolate via reaction with lithium diisopropylamide . It functions as a nucleophile, engaging in reactions with various electrophilic compounds to generate novel organic substances . The compound interacts with enzymes and proteins involved in esterification, amidation, and alkylation processes . These interactions are crucial for the formation of diverse organic compounds, highlighting the compound’s versatility in biochemical applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of lithium enolate, which is essential for various organic synthesis reactions . The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic pathways, leading to changes in cellular metabolism and gene expression . These effects underscore the compound’s potential in biochemical research and its relevance in understanding cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s nucleophilic nature allows it to engage in reactions with electrophilic compounds, facilitating the formation of novel organic substances . Additionally, it plays a role in the synthesis of lithium enolate, which is crucial for various biochemical processes . These molecular interactions highlight the compound’s significance in biochemical research and its potential for developing new organic compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound’s stability is influenced by factors such as temperature and pH, which can affect its reactivity and efficacy in biochemical reactions . Long-term studies have shown that the compound’s effects on cellular function can vary, with potential degradation leading to reduced efficacy over time . These temporal effects are essential considerations for researchers using the compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s impact on cellular processes and enzyme activity is dose-dependent, with higher doses potentially leading to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . These findings are crucial for determining the appropriate dosage for biochemical research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity . The compound’s role in esterification, amidation, and alkylation processes highlights its involvement in metabolic flux and the regulation of metabolite levels . These interactions are vital for understanding the compound’s metabolic pathways and its potential impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its efficacy and activity in biochemical reactions . Understanding the transport and distribution mechanisms of the compound is essential for optimizing its use in biochemical research and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are crucial for the compound’s activity and function, as they determine its interactions with biomolecules and its role in cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(dimethylamino)propanoate can be synthesized through the esterification of β-dimethylaminopropionic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(dimethylamino)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Methyl N,N-dimethyl-β-alanine
  • Methyl N,N-dimethyl-β-aminopropionate
  • N,N-Dimethyl-β-alanine methyl ester

Comparison: Methyl 3-(dimethylamino)propanoate is unique due to its specific ester structure, which imparts distinct reactivity and solubility properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and reduction reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

methyl 3-(dimethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7(2)5-4-6(8)9-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFJOMFYABROHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191855
Record name beta-Alanine, N,N-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3853-06-3
Record name N,N-Dimethyl-β-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3853-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Alanine, N,N-dimethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003853063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Alanine, N,N-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-(dimethylamino)propionate
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Synthesis routes and methods

Procedure details

Liquid dimethylamine (500 g) is added to 1800 ml of methanol cooled to -35°. A solution of 500 g of methyl acrylate in 850 ml of methanol is then added keeping the temperature between -50° and -60°. The reaction mixture is kept at -50° to -60° for 21/2 hours and then at room temperature overnight. The solvent is removed in vacuo and the residue is distilled under reduced pressure to give methyl 3-dimethylaminopropionate b.p. 60°-70°/16 mm Hg.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
850 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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